

Applications of Tetrahydrothiopyran-4-carbonitrile in Medicinal Chemistry: A Detailed Guide

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Compound of Interest

Compound Name: *Tetrahydrothiopyran-4-carbonitrile*

Cat. No.: *B071359*

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Introduction

Tetrahydrothiopyran-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, prized for its unique structural and electronic properties. The saturated thiopyran ring offers a three-dimensional scaffold that can be strategically modified to interact with biological targets, while the nitrile group serves as a key functional handle for constructing more complex bioactive molecules. This document provides detailed application notes and protocols for the use of **Tetrahydrothiopyran-4-carbonitrile** in the synthesis of potent enzyme inhibitors, particularly those targeting the mTOR signaling pathway, a critical regulator of cell growth and proliferation implicated in cancer.

Application 1: Synthesis of Thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors

One of the most significant applications of **Tetrahydrothiopyran-4-carbonitrile** is its use as a precursor for the synthesis of thiopyrano[4,3-d]pyrimidine derivatives. This fused heterocyclic system has been identified as a promising scaffold for the development of inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Biological Activity of Thiopyrano[4,3-d]pyrimidine Derivatives

Numerous studies have demonstrated the potent anticancer and mTOR inhibitory activities of thiopyrano[4,3-d]pyrimidine derivatives. These compounds typically exhibit cytotoxicity against various cancer cell lines and direct inhibitory effects on the mTOR kinase.

Compound ID	Target Cancer Cell Line	IC50 (µM)	mTOR Kinase Inhibition (%) @ 10µM	Reference
Compound 1	H460 (Non-small cell lung cancer)	-	47.0%	[1]
7e	PC-3 (Prostate cancer)	11.90 ± 0.94	-	[2]
7e	H460 (Non-small cell lung cancer)	7.43 ± 1.45	-	[2]
7e	mTOR Kinase	0.80 ± 0.15	-	[2]

Experimental Protocols

The following protocols describe the synthesis of a representative thiopyrano[4,3-d]pyrimidine derivative from **Tetrahydrothiopyran-4-carbonitrile**.

Protocol 1: Synthesis of 4-Amino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

This protocol outlines the direct cyclization of **Tetrahydrothiopyran-4-carbonitrile** with formamidine acetate to yield the core pyrimidine scaffold.

Materials:

- **Tetrahydrothiopyran-4-carbonitrile**
- Formamidine acetate
- 2-Methoxyethanol

- Sodium methoxide
- Ethanol
- Diethyl ether

Procedure:

- A mixture of **Tetrahydrothiopyran-4-carbonitrile** (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol is stirred at reflux for 4 hours.
- The solvent is removed under reduced pressure.
- The residue is suspended in a solution of sodium methoxide in methanol and stirred at room temperature for 1 hour.
- The solvent is evaporated, and the residue is triturated with diethyl ether.
- The resulting solid is collected by filtration, washed with diethyl ether, and dried to afford 4-amino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.

Protocol 2: Synthesis of a Novel Thiopyrano[4,3-d]pyrimidine Derivative Bearing an Indole-Hydrazone Moiety

This protocol describes a potential pathway for the elaboration of the thiopyrano[4,3-d]pyrimidine core to introduce additional pharmacophoric features, such as an indole-hydrazone group, which has been shown to contribute to anticancer activity.[\[1\]](#)

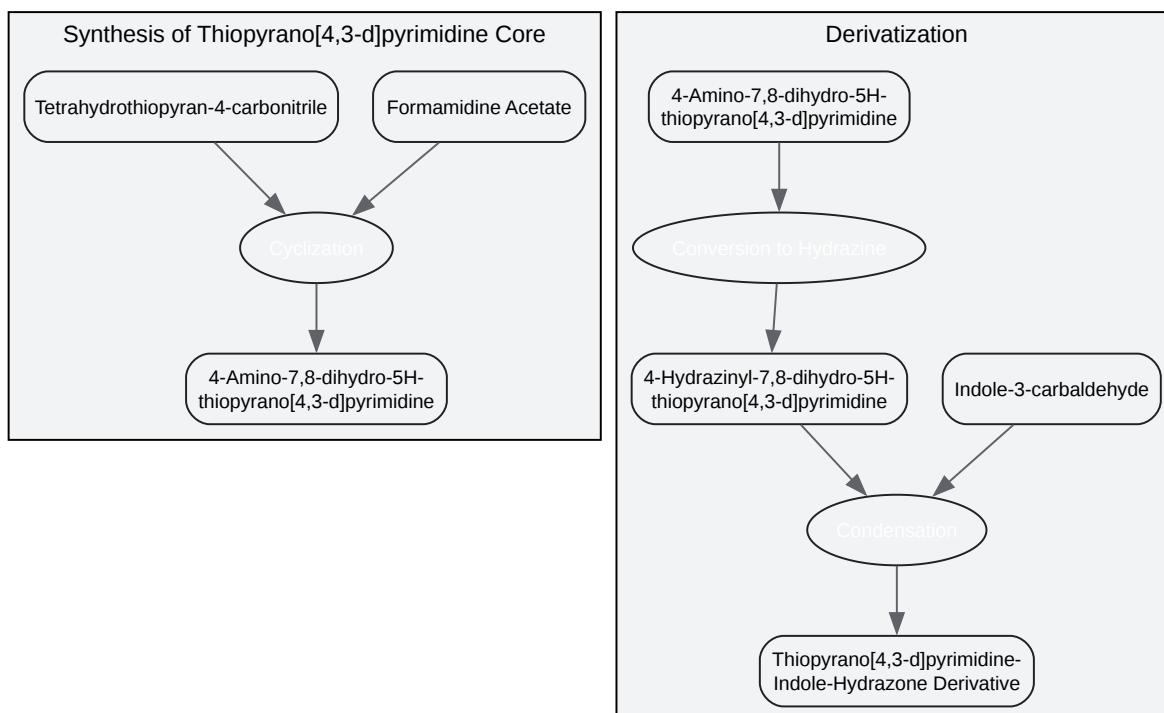
Materials:

- 4-Hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (synthesized from the 4-amino derivative)
- Indole-3-carbaldehyde
- Ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

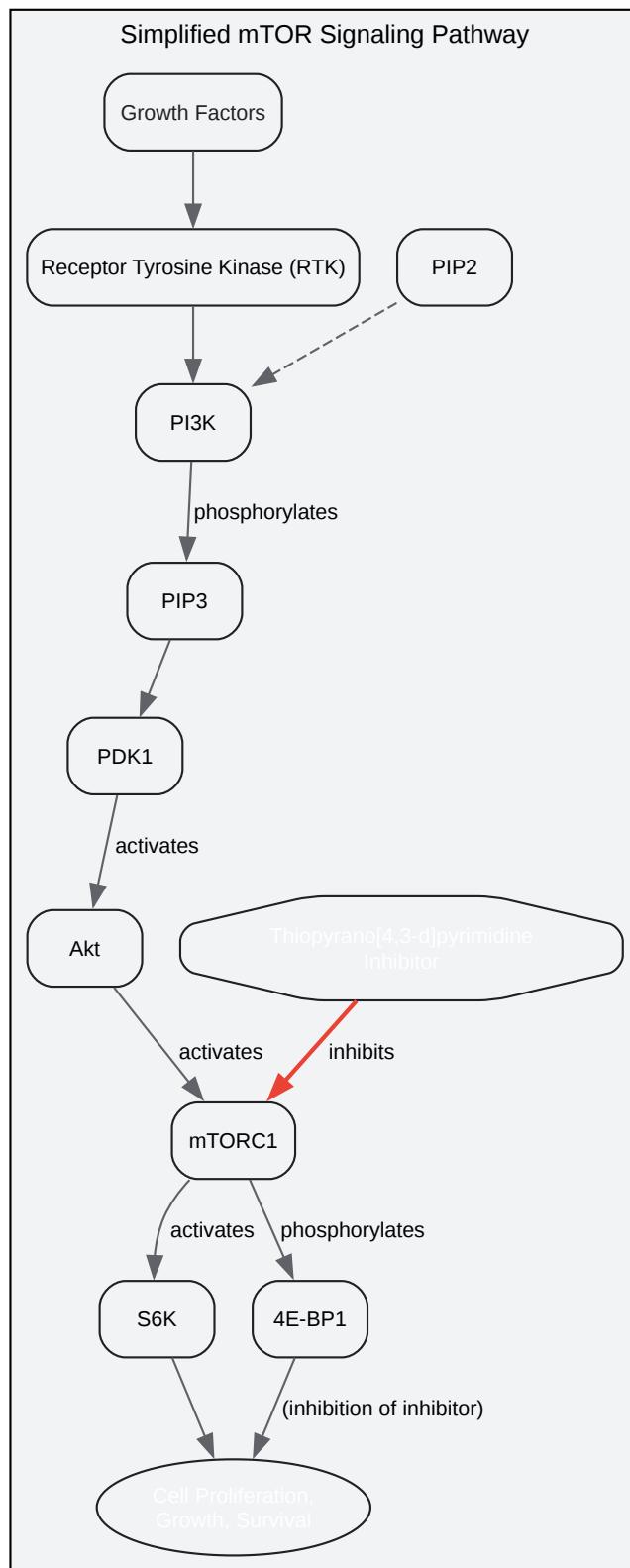
- To a solution of 4-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (1.0 eq) in ethanol, add indole-3-carbaldehyde (1.1 eq).
- Add a catalytic amount of glacial acetic acid to the mixture.
- The reaction mixture is heated at reflux for 6 hours.
- After cooling to room temperature, the precipitated solid is collected by filtration.
- The solid is washed with cold ethanol and dried under vacuum to yield the desired indole-hydrazone derivative.

Visualizations



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Caption: Synthetic workflow for a thiopyrano[4,3-d]pyrimidine derivative.



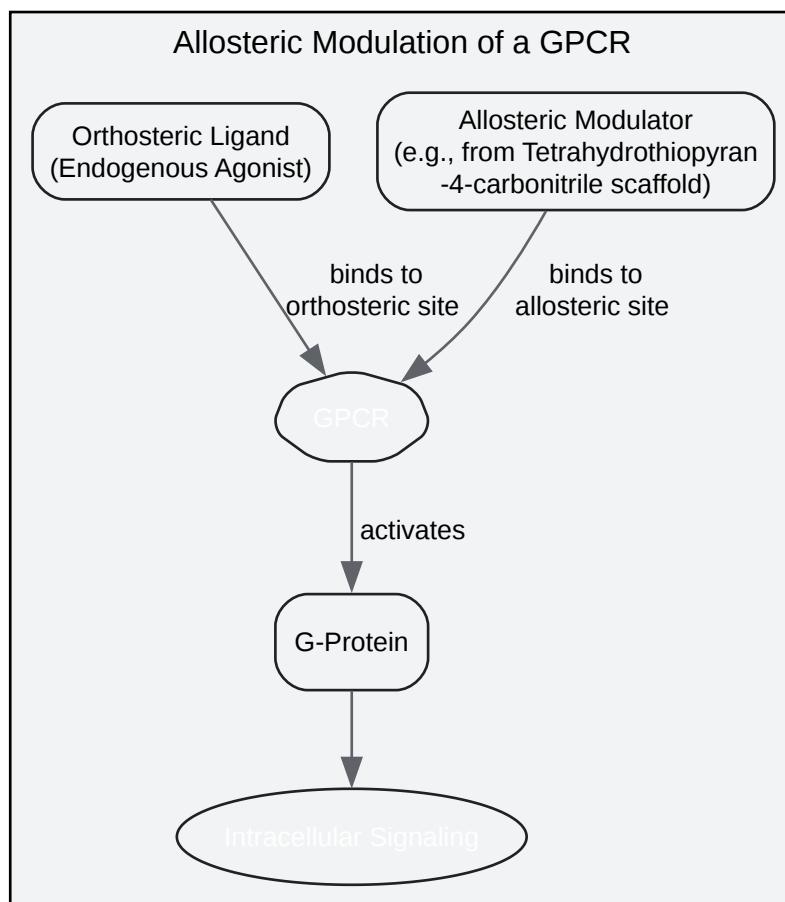
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Caption: Inhibition of the mTOR signaling pathway.

Application 2: Potential as Allosteric Modulators of G-Protein Coupled Receptors (GPCRs)

The rigid, three-dimensional structure of the tetrahydrothiopyran scaffold makes it an attractive starting point for the design of allosteric modulators of G-protein coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (orthosteric site) and can fine-tune the receptor's response to the endogenous ligand. This can offer advantages in terms of selectivity and safety compared to traditional orthosteric ligands.

While specific examples of **Tetrahydrothiopyran-4-carbonitrile**-derived GPCR modulators are not yet prevalent in the literature, the synthetic accessibility of diverse derivatives from this starting material makes it a promising area for future drug discovery efforts. The general principle of allosteric modulation of GPCRs is depicted below.



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Caption: Allosteric modulation of a G-protein coupled receptor.

Conclusion

Tetrahydrothiopyran-4-carbonitrile is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of thiopyrano[4,3-d]pyrimidine derivatives has yielded potent mTOR inhibitors with significant anticancer activity. The detailed protocols and biological data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics. Furthermore, the structural features of **Tetrahydrothiopyran-4-carbonitrile** suggest its potential utility in the design of other classes of bioactive molecules, including GPCR allosteric modulators, highlighting its importance in modern drug discovery.

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